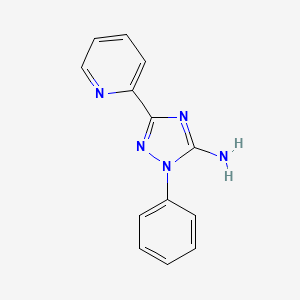
2-フェニル-5-ピリジン-2-イル-1,2,4-トリアゾール-3-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with phenyl and pyridinyl groups. The presence of these functional groups imparts the compound with diverse chemical and biological properties, making it a valuable subject of study.
科学的研究の応用
1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
It has been reported that the compound was screened for its antiproliferative and anti-inflammatory activity . This suggests that it may target cellular processes or proteins involved in cell proliferation and inflammation.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of the compound.
Biochemical Pathways
Given its reported antiproliferative and anti-inflammatory activity , it can be inferred that the compound may affect pathways related to cell proliferation and inflammation. The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
It has been reported that the compound has antiproliferative and anti-inflammatory activity . This suggests that the compound may inhibit cell proliferation and reduce inflammation at the molecular and cellular levels.
生化学分析
Cellular Effects
Some triazole derivatives have been found to exhibit antiproliferative and anti-inflammatory activity . This suggests that 2-Phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Subcellular Localization
, a protein localized in the presynaptic terminal. This suggests that 2-Phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine might have specific subcellular localizations and effects on its activity or function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
類似化合物との比較
- 1-Phenyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine
- 1-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
- 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-4-amine
Uniqueness: 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group on the triazole ring can significantly affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
特性
IUPAC Name |
2-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-16-12(11-8-4-5-9-15-11)17-18(13)10-6-2-1-3-7-10/h1-9H,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCDUXOHSEFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














